molecular formula C25H21F2NO3 B608028 Hyzetimibe CAS No. 1266548-75-7

Hyzetimibe

Numéro de catalogue: B608028
Numéro CAS: 1266548-75-7
Poids moléculaire: 421.4438
Clé InChI: HEHHPZYUXSFAPV-GLGQCLCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hyzetimibe, also known as HS-25, is a cholesterol absorption blocker potentially for the treatment of hypercholesterolemia.

Applications De Recherche Scientifique

Clinical Applications

Hyzetimibe is primarily investigated for its role in managing hyperlipidemia and related cardiovascular conditions. Below are key applications based on current research findings:

Cholesterol Reduction

  • Efficacy : Clinical studies indicate that this compound significantly lowers LDL-C levels in patients with hypercholesterolemia. For instance, a phase II study demonstrated that patients receiving this compound experienced a notable reduction in LDL-C comparable to those treated with ezetimibe .
  • Combination Therapy : this compound has been evaluated in combination with atorvastatin, showing enhanced lipid-lowering effects. A phase III study reported that this combination effectively reduced LDL-C levels in patients who did not achieve target levels with atorvastatin alone .

Pharmacokinetics

  • Metabolism and Excretion : A pharmacokinetic study using radiolabeled this compound revealed that the drug is extensively metabolized, primarily through glucuronidation. The major metabolite, this compound-glucuronide, accounted for a significant portion of plasma radioactivity, indicating effective biotransformation . The study also highlighted that approximately 76.90% of the administered dose was excreted in feces, emphasizing its metabolic pathway and safety profile.

Safety Profile

  • Tolerability : this compound has been reported to be well-tolerated among patients, with adverse effects similar to those observed with other cholesterol-lowering agents. Long-term studies are ongoing to further assess its safety in diverse patient populations .

Case Study 1: Efficacy in Hyperlipidemia

In a multicenter phase III trial involving 255 patients with hypercholesterolemia and cardiovascular risk factors, treatment with this compound plus atorvastatin resulted in significant reductions in LDL-C levels after eight weeks compared to atorvastatin alone. This study underscores the potential of this compound as an effective adjunct therapy for managing elevated cholesterol levels .

Case Study 2: Pharmacokinetic Analysis

A detailed analysis of pharmacokinetic data from healthy volunteers indicated that the altered chemical structure of this compound facilitates better glucuronidation compared to ezetimibe, leading to increased urinary excretion rates of the drug and its metabolites. This finding suggests that this compound may offer advantages in terms of dosing frequency and metabolic efficiency .

Table 1: Summary of Clinical Studies on this compound

Study TypePopulation SizeDurationKey Findings
Phase II3778 weeksSignificant reduction in LDL-C; well-tolerated
Phase III2558 weeksEnhanced efficacy when combined with atorvastatin
Pharmacokinetic6 volunteersSingle doseMajor metabolite identified; high fecal excretion

Table 2: Metabolites of this compound

MetabolitePathwayPercentage (%) Excreted
This compound-glucuronideGlucuronidation97.2%
Unchanged this compoundFecal excretion16.39%

Propriétés

Numéro CAS

1266548-75-7

Formule moléculaire

C25H21F2NO3

Poids moléculaire

421.4438

Nom IUPAC

(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-4-hydroxybut-2-enyl)-4-(4-hydroxyphenyl)-2-azetidinone

InChI

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5-/t23-,24-/m1/s1

Clé InChI

HEHHPZYUXSFAPV-GLGQCLCGSA-N

SMILES

O=C1N(C2=CC=C(F)C=C2)[C@H](C3=CC=C(O)C=C3)[C@H]1C/C=C(C4=CC=C(F)C=C4)/CO

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Hyzetimibe;  HS 25;  HS-25;  HS25.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyzetimibe
Reactant of Route 2
Hyzetimibe
Reactant of Route 3
Hyzetimibe
Reactant of Route 4
Hyzetimibe
Reactant of Route 5
Reactant of Route 5
Hyzetimibe
Reactant of Route 6
Hyzetimibe

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.